

Comparative Metabolic Profiling: MAB-CHMINACA (In Vitro vs. In Vivo)

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Compound of Interest

Compound Name: MAB-CHMINACA metabolite M11

Cat. No.: B1164214

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Executive Summary

MAB-CHMINACA (ADB-CHMINACA) is a potent indazole-based synthetic cannabinoid. Unlike its valine-derivative analog (AB-CHMINACA), MAB-CHMINACA exhibits significant resistance to amide hydrolysis due to the steric hindrance of its tert-butyl moiety. Consequently, the primary metabolic pathway in both in vitro and in vivo systems is hydroxylation of the cyclohexylmethyl tail, rather than the formation of a carboxylic acid via terminal amide cleavage.

This guide compares data derived from Human Liver Microsomes (HLM) and Hepatocytes against authentic human urine specimens to validate optimal biomarkers for forensic identification.

Chemical Context & Stability[1][2][3]

- IUPAC Name: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.[1][2]
- Structural Key: The presence of the tert-leucine derivative (the "ADB" or "MAB" portion) introduces a bulky tert-butyl group next to the amide linker.

- **Metabolic Implication:** This group blocks the amidase activity that typically degrades similar compounds (like AB-CHMINACA) into carboxylic acid metabolites. Therefore, MAB-CHMINACA markers are distinctively oxidative (hydroxylations) rather than hydrolytic.

Experimental Methodologies: In Vitro vs. In Vivo[6][7][8][9]

To accurately predict and confirm metabolites, two distinct workflows are utilized.[3][4][5][6] The in vitro model screens for potential Phase I metabolites, while the in vivo analysis confirms which of these survive systemic circulation and renal clearance.

Table 1: System Comparison

Feature	In Vitro (HLM / Hepatocytes)	In Vivo (Human Urine)
Primary Utility	Predictive profiling; Phase I/II mapping.	Forensic confirmation; Retrospective intake proof.
Enzymatic Scope	HLM: CYPs only (Phase I). Hepatocytes: CYPs + UGTs (Phase I & II).	Full systemic metabolism + Renal filtration.
Major Analyte	Parent compound (decreases over time) + M1.	M1 & M11 (Parent is rarely detected).
Limitations	Lacks renal clearance/concentration data.	Uncontrolled dose/timing; matrix interferences.

Detailed Experimental Protocols

Protocol A: In Vitro Phase I Profiling (HLM Incubation)

Objective: To generate and identify oxidative metabolites (M1, M11).

- **Preparation:** Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
- **Buffer System:** Prepare 100 mM phosphate buffer (pH 7.4).

- Incubation Mix:
 - Phosphate Buffer: 177 μL [4]
 - HLM Suspension: 20 μL (Final conc: ~ 1.0 mg/mL)
 - Substrate (MAB-CHMINACA): 10 μL of 100 μM stock (Final conc: 1-10 μM).
- Pre-Incubation: Vortex and warm to 37°C for 5 minutes.
- Initiation: Add 20 μL of NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Reaction: Incubate at 37°C for 60–120 minutes.
- Quenching: Add 200 μL ice-cold Acetonitrile (ACN) containing internal standard (e.g., MAB-CHMINACA-d4).
- Extraction: Centrifuge at 10,000 \times g for 10 min (4°C). Collect supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Extraction from Urine (QuEChERS)

Objective: To isolate polar hydroxylated metabolites from complex biological matrix.

- Sample: Aliquot 500 μL of authentic urine.
- Hydrolysis (Optional but Recommended):
 - Add 50 μL
-glucuronidase (E. coli or Helix pomatia).
 - Incubate at 55°C for 45 minutes.
 - Note: While MAB-CHMINACA metabolites are often found unconjugated, this step ensures total recovery.
- Salting Out: Add 1 mL ACN and 200 mg QuEChERS salt mix (4:1 MgSO₄:NaCl).

- Agitation: Vortex vigorously for 1 minute; centrifuge at 4,000 × g for 5 minutes.
- Dispersive SPE (Clean-up): Transfer supernatant to a tube containing 50 mg PSA (Primary Secondary Amine) to remove organic acids/matrix.
- Reconstitution: Evaporate solvent under nitrogen; reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

Metabolic Profile Analysis

The correlation between in vitro predictions and in vivo findings for MAB-CHMINACA is high, specifically regarding the stability of the amide linker.

Major Metabolic Pathways[1][5][9][14]

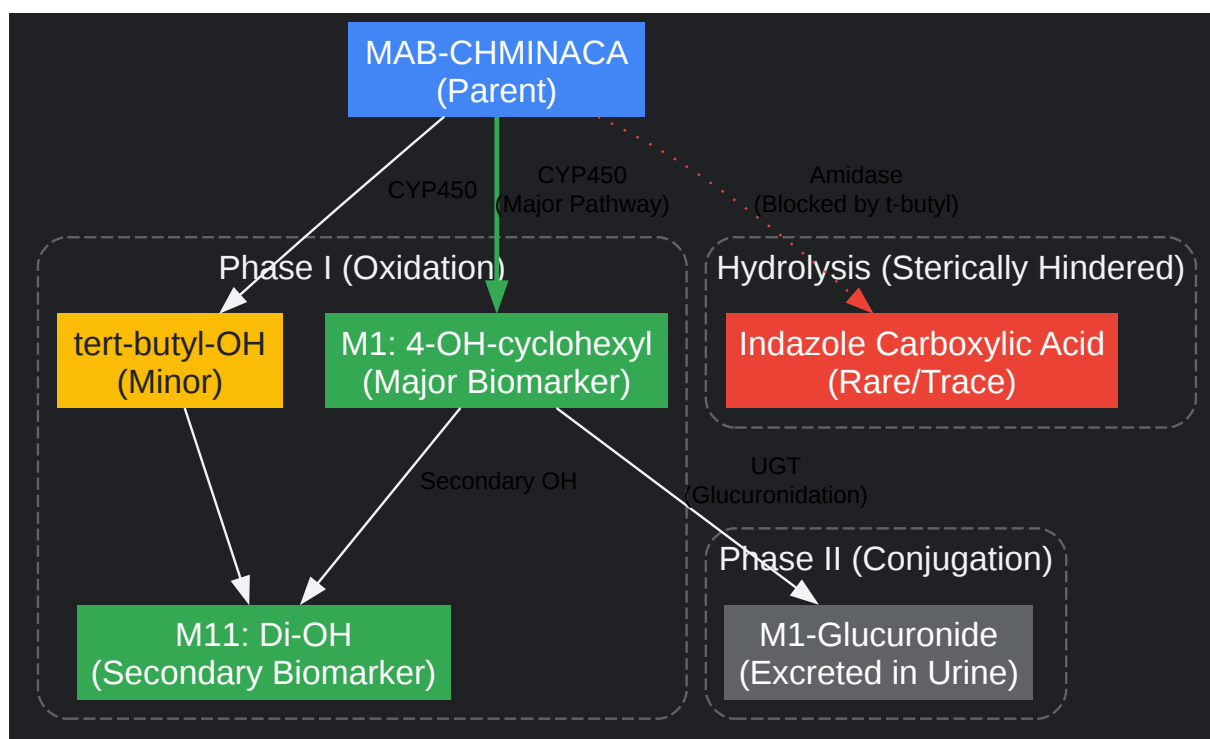
- Mono-hydroxylation (Major): Occurs on the cyclohexyl methyl tail. The trans-4-hydroxycyclohexyl metabolite (M1) is the most abundant biomarker in both HLM and Urine.
- Di-hydroxylation: Hydroxylation on the cyclohexyl ring plus the tert-butyl chain (M11).
- Amide Hydrolysis (Minor/Absent): Cleavage of the carboxamide linker to form the indazole carboxylic acid. Crucial Distinction: This is a major pathway for AB-CHMINACA but negligible for MAB-CHMINACA.

Table 2: Metabolite Abundance Comparison

Metabolite ID	Chemical Modification	In Vitro (HLM) Abundance	In Vivo (Urine) Abundance	Recommendation
Parent	Unchanged	High (decreases t=0 to t=60)	Not Detected	Do not use for urine screening.
M1	4-OH-cyclohexylmethyl	Major (100%)	Major (100%)	Primary Biomarker
M11	4-OH-cyclohexyl + tert-butyl-OH	Moderate	High	Secondary Biomarker
M2	Amide Hydrolysis (COOH)	Trace / Absent	Trace / Absent	Unreliable for MAB-CHMINACA.
Glucuronides	M1-Glucuronide	Absent (unless UDPGA added)	Present	Target via hydrolysis protocol.

Pathway Visualization

The following diagram illustrates the metabolic cascade, highlighting the dominance of oxidative pathways over hydrolytic ones for this specific compound.



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Caption: Metabolic pathway of MAB-CHMINACA. Green nodes indicate optimal biomarkers. Red indicates suppressed pathways.

Conclusion & Recommendations

For researchers and toxicologists developing screening assays for MAB-CHMINACA:

- Biomarker Selection: Do not target the carboxylic acid metabolite commonly used for other indazoles. Instead, target M1 (4-hydroxycyclohexylmethyl-MAB-CHMINACA) and M11.^[7]
- In Vitro Validity: HLM incubation is a highly predictive model for this compound because the primary metabolites are oxidative (Phase I) rather than hydrolytic.
- Sample Prep: While glucuronides exist, M1 is often detectable in urine without hydrolysis. However, including a -glucuronidase step is the "gold standard" for maximum sensitivity in forensic casework.

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